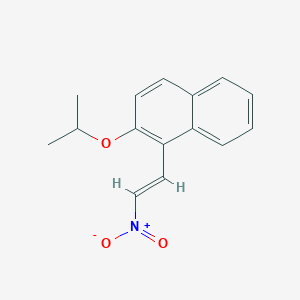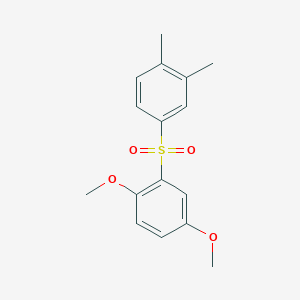![molecular formula C18H13ClN2OS B5835395 N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5835395.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide, also known as NCT-501, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in cancer treatment.
作用機序
N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide inhibits the activity of the Wnt/β-catenin signaling pathway by binding to the protein TNIK (Traf2- and Nck-interacting kinase). TNIK is a key regulator of the Wnt/β-catenin signaling pathway, and its inhibition by N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide leads to the downregulation of β-catenin, a transcription factor that promotes the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, to enhance the sensitivity of cancer cells to chemotherapy, and to induce apoptosis (programmed cell death) in cancer cells. N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide has also been shown to inhibit the migration and invasion of cancer cells, and to inhibit the formation of blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
One of the main advantages of N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide for lab experiments is its selectivity for the Wnt/β-catenin signaling pathway. This allows researchers to specifically target this pathway without affecting other signaling pathways. Another advantage is its ability to enhance the sensitivity of cancer cells to chemotherapy, which could lead to the development of more effective cancer treatments. However, one limitation of N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide. One area of interest is the development of more potent analogs of N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide that could be more effective in inhibiting the Wnt/β-catenin signaling pathway. Another area of interest is the development of combination therapies that combine N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is interest in exploring the potential applications of N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide in other diseases and conditions, such as Alzheimer's disease and osteoporosis.
合成法
N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide is synthesized through a multi-step process that involves the reaction of 2-chloroaniline with carbon disulfide to form 2-chlorophenyl isothiocyanate. This intermediate is then reacted with 1-naphthylamine to form N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of the Wnt/β-catenin signaling pathway, which is involved in the development and progression of various types of cancer. N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the sensitivity of cancer cells to chemotherapy.
特性
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c19-15-10-3-4-11-16(15)20-18(23)21-17(22)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXLSGUGJVVJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-nitrobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5835318.png)
![2-(4-fluorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5835319.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5835330.png)
![ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5835337.png)
![4-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5835344.png)
![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)


![methyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5835366.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B5835403.png)

![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)